1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene is a fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms and an ethenyl group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrafluorobenzene derivatives and pentafluoropropanol.
Reaction Conditions: The reaction conditions often include the use of strong bases, such as potassium hydroxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the pentafluoropropanol reacts with the tetrafluorobenzene derivative to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield partially or fully reduced products.
Substitution: The compound can undergo electrophilic substitution reactions, where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tetrafluoroquinones.
Reduction: Formation of partially or fully reduced fluorinated aromatic compounds.
Substitution: Formation of halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers with unique properties.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, coatings, and high-performance materials.
Wirkmechanismus
The mechanism of action of 1-ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluoro-4-vinylphenol: Similar in structure but lacks the pentafluoropropoxy group.
Tetrafluorohydroquinone: Contains fluorine atoms but differs in functional groups and overall structure.
Uniqueness
1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene is unique due to its combination of fluorine atoms and the pentafluoropropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high thermal stability, chemical resistance, and specific electronic properties.
Eigenschaften
CAS-Nummer |
121247-90-3 |
---|---|
Molekularformel |
C11H5F9O |
Molekulargewicht |
324.14 g/mol |
IUPAC-Name |
1-ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene |
InChI |
InChI=1S/C11H5F9O/c1-2-4-5(12)7(14)9(8(15)6(4)13)21-3-10(16,17)11(18,19)20/h2H,1,3H2 |
InChI-Schlüssel |
GFMUMEDUNWXPPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C(=C(C(=C1F)F)OCC(C(F)(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.